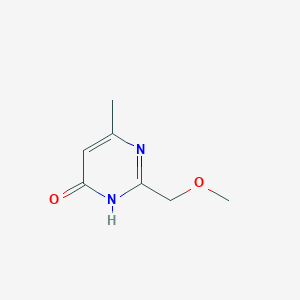

2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one

Beschreibung

2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a methoxymethyl substituent at position 2 and a methyl group at position 6. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their pharmacological and material science applications .

Eigenschaften

IUPAC Name |

2-(methoxymethyl)-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-7(10)9-6(8-5)4-11-2/h3H,4H2,1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYJAOGGIGEQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444609 | |

| Record name | 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-74-5 | |

| Record name | 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-on unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrimidinderivate mit verschiedenen funktionellen Gruppen zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in reduziertere Formen umwandeln, was möglicherweise ihre biologische Aktivität verändert.

Substitution: Die Methoxymethyl- und Methylgruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nucleophile wie Amine und Thiole können in Substitutionsreaktionen unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann beispielsweise Oxidation zu Pyrimidinderivaten mit Hydroxyl- oder Carbonylgruppen führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was die Vielseitigkeit der Verbindung erhöht.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

Substitution: The methoxymethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antifilarial Activity

Recent studies have demonstrated the potential of pyrimidine derivatives, including 2-(methoxymethyl)-6-methylpyrimidin-4(1H)-one, in treating filarial infections. For instance, compounds derived from the dihydropyrimidinone scaffold have shown significant macrofilaricidal activity against Brugia malayi, the causative agent of lymphatic filariasis. In vitro assays indicated that these compounds could induce complete loss of motility in adult worms at concentrations as low as 100 μM, highlighting their therapeutic potential in combating parasitic infections .

Anticonvulsant Properties

In another application, derivatives of this compound have been evaluated for anticonvulsant activity. Studies utilizing the maximal electroshock seizure (MES) method on animal models have shown that certain substituted pyrimidines exhibit significant protective effects against seizures. Compounds with electron-withdrawing groups at specific positions on the phenyl ring demonstrated enhanced anticonvulsant efficacy, suggesting that structural modifications can optimize therapeutic outcomes .

Cancer Research

MPS1 Kinase Inhibition

The compound has also been investigated as a potential inhibitor of monopolar spindle 1 (MPS1) kinase, a critical target in cancer therapy due to its role in cell division and tumor progression. Research indicates that modifications to the pyrimidine core, such as the introduction of a methyl group at the 6-position, can enhance the stability and selectivity of these inhibitors against MPS1 while reducing metabolic turnover in human liver microsomes. This optimization is crucial for developing effective cancer therapeutics .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives involves various chemical reactions that allow for functional group modifications to enhance biological activity. For example, acylation reactions can yield S-acylified derivatives which may possess improved pharmacological properties. Characterization techniques such as IR spectroscopy and NMR are employed to confirm the structures and purity of synthesized compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of pyrimidine derivatives is vital for optimizing their pharmacological profiles. SAR studies have indicated that specific substitutions on the pyrimidine ring can significantly influence bioactivity across different assays, including antifilarial and anticonvulsant tests. This knowledge aids in guiding future synthetic efforts to develop more potent and selective compounds .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in DNA replication, thereby exhibiting potential anticancer activity. The exact molecular targets and pathways depend on the specific derivatives and their structural modifications.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Pyrimidinone Derivatives

Key structural analogs and their substituent effects:

Physicochemical Properties and Spectral Data

Melting Points:

Spectral Features:

Biologische Aktivität

2-(Methoxymethyl)-6-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological applications, including antimicrobial, anticancer, and neuroactive properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

The chemical structure of this compound is characterized by a pyrimidine ring with methoxymethyl and methyl substitutions. Its molecular formula is , and it exhibits reactivity that allows for oxidation to form N-oxides, which may influence its biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can display significant antimicrobial properties. For instance, compounds similar to this compound have been noted for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria .

- Antiproliferative Effects : In vitro studies have demonstrated that certain derivatives of pyrimidines possess antiproliferative effects on cancer cell lines. The IC50 values for these compounds often fall within the low micromolar range, indicating potent activity against cancer cells .

- Neuroactive Properties : Compounds with similar structures have been explored for their potential in treating central nervous system disorders. Their ability to modulate neurotransmitter systems suggests a role in addressing conditions such as anxiety and depression .

Antimicrobial Study

A study investigating the antimicrobial properties of various pyrimidine derivatives found that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at 16 μM, showcasing its potential as an antibacterial agent .

Anticancer Research

In another study focusing on the antiproliferative effects, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated an IC50 value of approximately 3.1 μM for MCF-7 cells, suggesting strong selective activity against this cell line .

Detailed Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.